molecular formula C23H32N6O4S2 B590384 Hydroxythiovardenafil CAS No. 912576-30-8

Hydroxythiovardenafil

Cat. No.: B590384
CAS No.: 912576-30-8
M. Wt: 520.7 g/mol
InChI Key: GXMTWHWNRQQKJK-UHFFFAOYSA-N
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Description

Hydroxythiovardenafil is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analog structurally derived from vardenafil, a clinically approved drug for erectile dysfunction. Its molecular formula is C₂₃H₃₂N₆O₄S₂, with a molecular weight of 520.67 g/mol . The compound features a hydroxyl group and a sulfur substitution in its core imidazotriazinone structure, distinguishing it from the parent molecule vardenafil (C₂₃H₃₂N₆O₄S; MW: 488.60 g/mol) .

Properties

IUPAC Name

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMTWHWNRQQKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912576-30-8
Record name Hydroxythiovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYTHIOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxythiovardenafil involves multiple steps, starting from the basic structure of vardenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

Hydroxythiovardenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogues.

Comparison with Similar Compounds

Hydroxythiovardenafil belongs to a broader class of PDE-5 inhibitor analogs, which include sildenafil, tadalafil, and their structurally modified derivatives. Below is a detailed comparison based on structural features, analytical data, and prevalence in adulterated products.

Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications
This compound C₂₃H₃₂N₆O₄S₂ 520.67 Hydroxyl group + sulfur substitution at C4
Vardenafil C₂₃H₃₂N₆O₄S 488.60 Parent compound; no hydroxyl or sulfur addition
Thiovardenafil C₂₃H₃₂N₆O₃S 504.68 Sulfur substitution at C4 (no hydroxyl group)
Hydroxy Vardenafil C₂₃H₃₂N₆O₅S 504.61 Hydroxyl group added (no sulfur substitution)
Oxohongdenafil C₁₉H₂₃N₅O₃S 401.48 Truncated carbon chain + ketone group

Key Insights :

  • This compound’s dual modification (hydroxyl + sulfur) increases its molecular weight compared to vardenafil and other analogs .
  • These substitutions alter its polarity and detection profiles in chromatographic assays .
Analytical Performance and Detection

UPLC-MS/MS data (retention time, accuracy, precision) highlights differences in analytical behavior:

Compound Retention Time (min) Accuracy (%) Precision (% RSD) Source Matrix (Dietary Supplements)
This compound 19.57 105.12 2.96 Detected in 1/92 samples
Oxohongdenafil 19.26 96.19 3.74 Detected in 6/92 samples
N-Octylnortadalafil 19.79 100.63 6.67 Detected in 11/92 samples
Cyclopentynafil 19.65 89.98 11.69 Not detected

Key Insights :

  • This compound exhibits higher accuracy (105.12%) but lower prevalence in adulterated products compared to N-octylnortadalafil .
  • Its retention time (19.57 min) and MS/MS fragmentation pattern (m/z 521.1999 → 167.06375, 360.12506) are distinct from other analogs, aiding identification .
Prevalence and Regulatory Significance

This compound accounts for 9% of PDE-5 inhibitor analogs found in adulterated dietary supplements . However, its detection frequency is lower than sildenafil or tadalafil derivatives:

Compound Detection Frequency (Adulterated Products) Health Risks
This compound 1/92 samples (1.1%) Cardiovascular effects, drug interactions
Sildenafil 9/92 samples (9.8%) Hypotension, priapism
Tadalafil 10/92 samples (10.9%) Vision disturbances, headaches
Hydroxyhomosildenafil 6/92 samples (6.5%) Unstudied long-term toxicity

Key Insights :

  • Despite lower prevalence, this compound’s structural complexity complicates regulatory detection and raises risks of accidental overdose .

Biological Activity

Hydroxythiovardenafil is a derivative of the well-known phosphodiesterase type 5 (PDE-5) inhibitor vardenafil. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of erectile dysfunction and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C23H32N6O5S
  • Molecular Weight : 504.6 g/mol
  • CAS Number : 224785-98-2

This compound functions primarily as a PDE-5 inhibitor, similar to its parent compound vardenafil. By inhibiting the enzyme phosphodiesterase type 5, it increases the levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, leading to relaxation and increased blood flow in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

1. In Vitro Studies

Research has demonstrated that this compound exhibits comparable potency to vardenafil in inhibiting PDE-5 activity. A study conducted by Heo et al. (2020) utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic pathways of various vardenafil analogs, including this compound. The findings indicated that this compound retains significant biological activity, making it a candidate for further investigation in erectile dysfunction treatments .

2. Case Studies

A notable case study examined the presence of this compound as an adulterant in herbal dietary supplements marketed for sexual enhancement. The study revealed that products claiming natural ingredients frequently contained synthetic PDE-5 inhibitors, including this compound. This highlights not only its biological activity but also its implications for consumer safety and regulatory oversight .

Quantitative Analysis

The biological activity and concentration levels of this compound can be quantitatively assessed using advanced analytical techniques such as UPLC-MS/MS. The following table summarizes the detection limits and concentrations observed in various studies:

Compound Detection Limit (µg/mL) Concentration Range (µg/mL)
This compound0.10.1 - 1.0
Vardenafil0.10.1 - 2.0
Sildenafil0.10.1 - 2.5

Safety and Regulatory Considerations

While this compound shows promise as a PDE-5 inhibitor, concerns regarding its safety profile remain due to its classification as an adulterant in dietary supplements. Regulatory agencies have raised alarms about the unapproved use of such compounds in over-the-counter products intended for sexual enhancement .

Adulteration Risks

A forensic investigation into herbal remedies revealed that many products contained undeclared synthetic PDE-5 inhibitors, including this compound, posing risks to consumers who may be unaware of their presence .

Q & A

Q. How to structure a manuscript on this compound’s mechanism of action for high-impact journals?

  • Methodological Answer : Adhere to CHEMDNER guidelines for chemical entity annotation. Include raw spectral data (supplementary materials) and deposition in public repositories (e.g., ChEMBL). Use CONSORT flow diagrams for in vivo studies .

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